molecular formula C18H11NO2 B14308060 2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile CAS No. 111783-13-2

2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile

Cat. No.: B14308060
CAS No.: 111783-13-2
M. Wt: 273.3 g/mol
InChI Key: WXHSLOXYAJEROD-UHFFFAOYSA-N
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Description

2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a benzopyran derivative and a phenylethenyl compound, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound may also interact with cellular signaling pathways, leading to changes in gene expression and protein activity .

Comparison with Similar Compounds

2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile can be compared with other flavonoid derivatives, such as:

    2-Phenyl-1-benzopyran-4-one: Known for its antioxidant properties.

    2-(4-Methoxyphenyl)-1-benzopyran-4-one: Studied for its anti-inflammatory effects.

    3,7-Dimethoxy-2-phenyl-1-benzopyran-4-one: Investigated for its potential anticancer activity.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

111783-13-2

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-oxo-4-(2-phenylethenyl)chromene-3-carbonitrile

InChI

InChI=1S/C18H11NO2/c19-12-16-14(11-10-13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-18(16)20/h1-11H

InChI Key

WXHSLOXYAJEROD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C(=O)OC3=CC=CC=C32)C#N

Origin of Product

United States

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